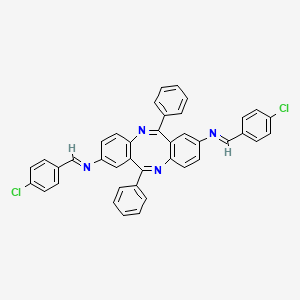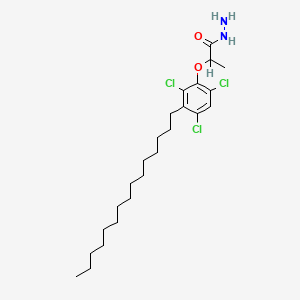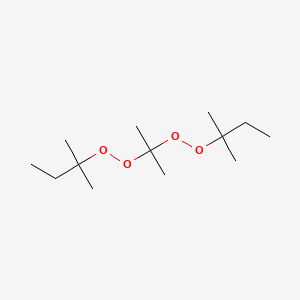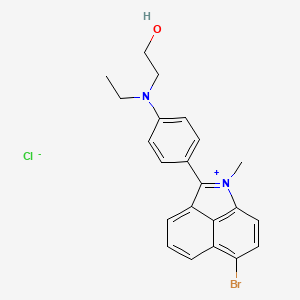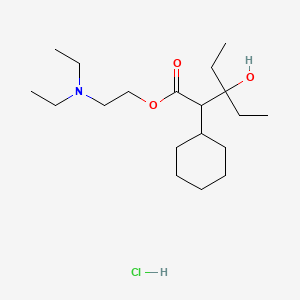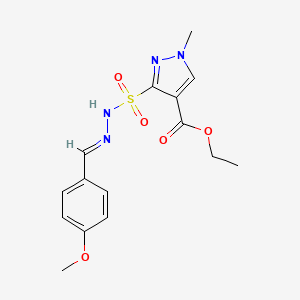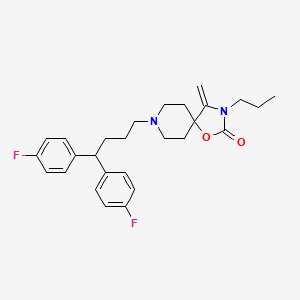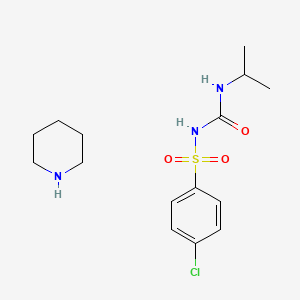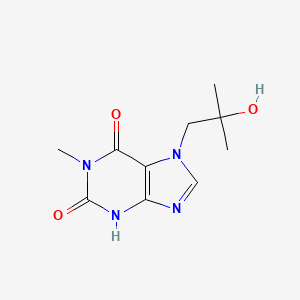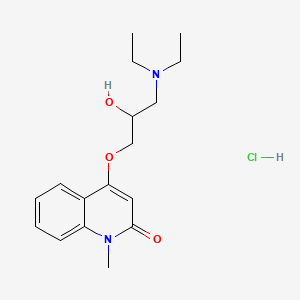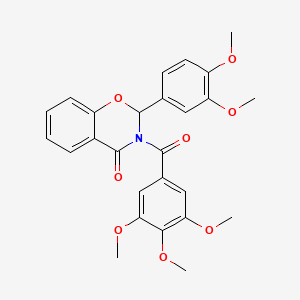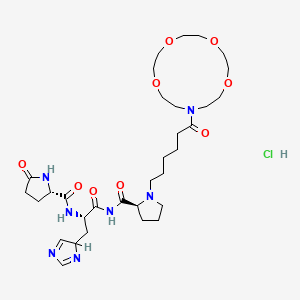
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is a synthetic compound that combines the structural features of peptides and crown ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride typically involves multiple steps, starting with the preparation of the peptide chain. The peptide chain is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and purified.
The aza-15-crown-5 moiety is synthesized separately through a series of cyclization reactions involving ethylene glycol derivatives and nitrogen-containing compounds. The final step involves coupling the peptide chain with the aza-15-crown-5 moiety under specific reaction conditions, such as the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying protein interactions.
Medicine: Explored for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.
Wirkmechanismus
The mechanism of action of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride involves its ability to form stable complexes with metal ions and other molecules. The crown ether moiety provides a cavity that can selectively bind cations, while the peptide chain can interact with biological targets through hydrogen bonding and hydrophobic interactions. This dual functionality allows the compound to act as a versatile tool in various applications.
Vergleich Mit ähnlichen Verbindungen
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-18-crown-6 hydrochloride: Similar structure but with a larger crown ether ring.
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-12-crown-4 hydrochloride: Similar structure but with a smaller crown ether ring.
Uniqueness: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is unique due to its specific ring size, which provides an optimal balance between binding affinity and selectivity. This makes it particularly useful in applications where precise molecular recognition is required.
Eigenschaften
CAS-Nummer |
145594-43-0 |
|---|---|
Molekularformel |
C32H52ClN7O9 |
Molekulargewicht |
714.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-3-(4H-imidazol-4-yl)-1-oxo-1-[[(2S)-1-[6-oxo-6-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)hexyl]pyrrolidine-2-carbonyl]amino]propan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H51N7O9.ClH/c40-28-8-7-25(35-28)30(42)36-26(21-24-22-33-23-34-24)31(43)37-32(44)27-5-4-10-38(27)9-3-1-2-6-29(41)39-11-13-45-15-17-47-19-20-48-18-16-46-14-12-39;/h22-27H,1-21H2,(H,35,40)(H,36,42)(H,37,43,44);1H/t24?,25-,26-,27-;/m0./s1 |
InChI-Schlüssel |
XAVPAJDDRCDHIY-FEILNNSLSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@@H]4CCC(=O)N4.Cl |
Kanonische SMILES |
C1CC(N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


